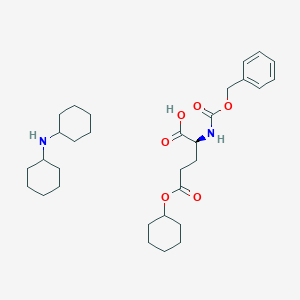

Z-L-Glu(ochex)-OH dcha

Übersicht

Beschreibung

Z-L-Glu(ochex)-OH dcha is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of medicine and biochemistry. This compound has been synthesized through various methods and has been found to have several biochemical and physiological effects. In

Wissenschaftliche Forschungsanwendungen

Environmental and Therapeutic Applications of Dichloroacetate (DCA)

Dichloroacetate (DCA) is explored for its dual role as an environmental hazard and a potential therapeutic agent. It is known in environmental sciences as a by-product of water chlorination and a metabolite of industrial solvents. Conversely, in medicine, DCA is investigated for its therapeutic potential in treating life-threatening conditions like genetic mitochondrial diseases, pulmonary arterial hypertension, and cancer. This unique position highlights DCA's broad impact on both environmental health and clinical medicine. The review suggests new research avenues focusing on human populations that may benefit from or be at risk due to DCA exposure at both environmentally and clinically relevant concentrations (P. Stacpoole, 2010).

Photocatalytic Environmental Remediation and Energy Conversion

Research on artificial Z-scheme photocatalysis, which optimizes the separation of photogenerated electron-hole pairs and enhances the photocatalytic system's oxidation and reduction abilities, has surged. This technology is applied in environmental remediation and energy conversion, including degradation of organic pollutants, heavy metal ion redox, micro-organisms inactivation, and water-splitting for H2 and O2 evolution. The review covers the development, applications, and future trends of Z-scheme photocatalysis, emphasizing its significant potential in addressing environmental degradation and energy shortages (Danlian Huang et al., 2019).

Corrosion Inhibition by Amino Acids

A review on the use of glutamic acid and its derivatives as corrosion inhibitors for metals highlights their significance in protecting metals in aggressive environments. The efficiency of glutamic acid as a corrosion inhibitor depends on experimental conditions, including the presence of certain ions. Research emphasizes the importance of developing new glutamic acid derivatives for improved corrosion protection. This area of study merges chemical innovation with practical applications in material preservation (Latifa Hamadi et al., 2018).

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-5-cyclohexyloxy-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO6.C12H23N/c21-17(26-15-9-5-2-6-10-15)12-11-16(18(22)23)20-19(24)25-13-14-7-3-1-4-8-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,15-16H,2,5-6,9-13H2,(H,20,24)(H,22,23);11-13H,1-10H2/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTMGGNJABLOMG-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)OC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

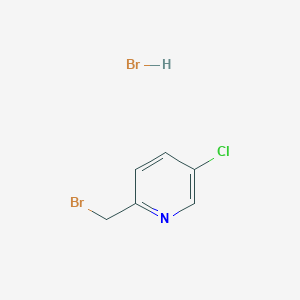

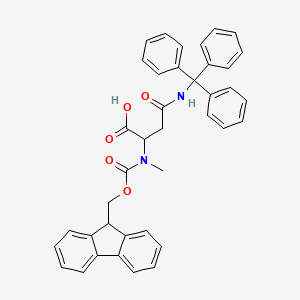

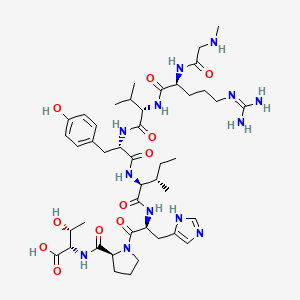

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

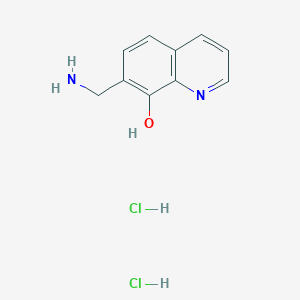

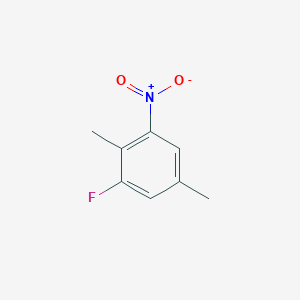

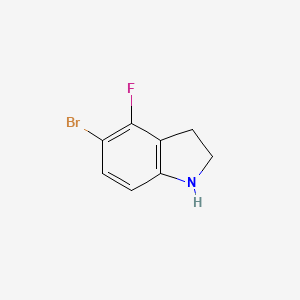

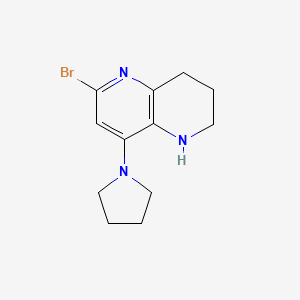

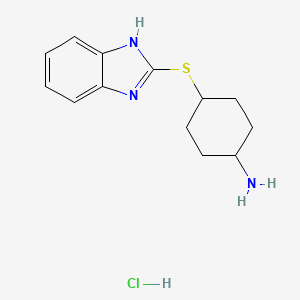

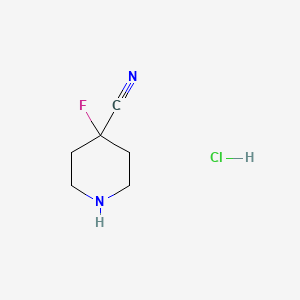

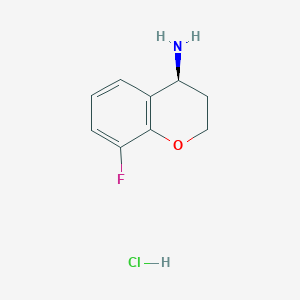

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Bromophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1447725.png)

![2-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1447727.png)

![4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1447733.png)

![[3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl]amine dihydrochloride](/img/structure/B1447734.png)